molecular formula C11H15BrN2O B7894981 (1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol

(1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol

Cat. No.: B7894981
M. Wt: 271.15 g/mol
InChI Key: NHVYXEYFJCHCLA-UHFFFAOYSA-N
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Description

(1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol is a chemical compound that features a brominated pyridine ring attached to a piperidine moiety, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Formation of Piperidine Derivative: The brominated pyridine is then reacted with a piperidine derivative under basic conditions to form the desired piperidine-pyridine compound.

    Introduction of Methanol Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidine ring can play crucial roles in binding to the target site, while the methanol group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    (1-(6-Chloropyridin-2-yl)piperidin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (1-(6-Fluoropyridin-2-yl)piperidin-2-yl)methanol: Contains a fluorine atom, which may alter its reactivity and biological activity.

    (1-(6-Methylpyridin-2-yl)piperidin-2-yl)methanol: Features a methyl group, affecting its steric and electronic properties.

Uniqueness: (1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

[1-(6-bromopyridin-2-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-5-3-6-11(13-10)14-7-2-1-4-9(14)8-15/h3,5-6,9,15H,1-2,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYXEYFJCHCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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